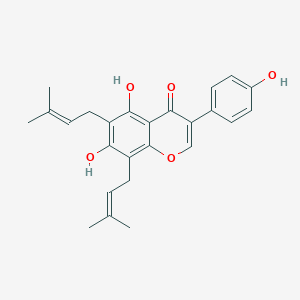

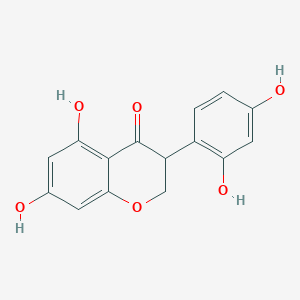

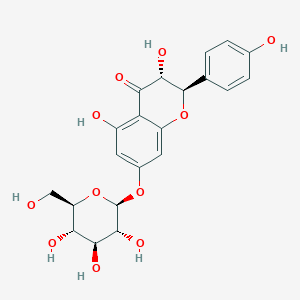

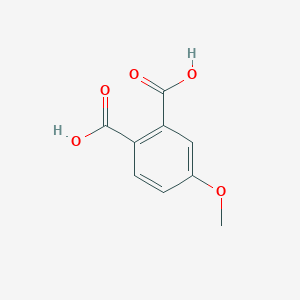

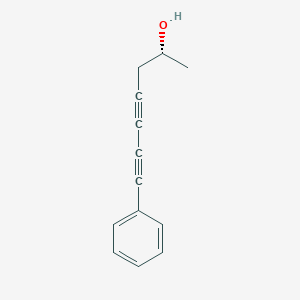

4,6-Heptadiyn-2-ol, 7-phenyl-, (2R)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "4,6-Heptadiyn-2-ol, 7-phenyl-, (2R)-" is not directly mentioned in the provided papers. However, the papers discuss related compounds and synthetic methods that could be relevant to the synthesis and analysis of similar diarylheptanoids and oligoenes. Diarylheptanoids, such as the one synthesized in paper , are a class of natural products that often exhibit bioactive properties. Oligoenes, as discussed in papers and , are compounds with multiple conjugated double bonds, which can be synthesized through various methods including Wittig reactions and metathesis chemistry.

Synthesis Analysis

The synthesis of related diarylheptanoids and oligoenes involves several key steps. The total synthesis of a bioactive diarylheptanoid in paper was achieved through Wittig olefination, hydrolytic kinetic resolution, and olefin cross-metathesis. Similarly, the synthesis of oligoenes with up to 23 conjugated double bonds in paper utilized Wittig-like reactions and metathesis chemistry. Paper reports the synthesis of oligoenes with up to 15 double bonds through Wittig-like reactions and McMurry coupling reactions. These methods could potentially be adapted for the synthesis of "4,6-Heptadiyn-2-ol, 7-phenyl-, (2R)-".

Molecular Structure Analysis

The molecular structure of compounds similar to "4,6-Heptadiyn-2-ol, 7-phenyl-, (2R)-" can be characterized by various techniques. For instance, the crystal structure of a related compound was determined in paper , showing that the aromatic rings are almost coplanar with specific dihedral angles. This information is crucial for understanding the three-dimensional arrangement of atoms in the molecule, which affects its reactivity and physical properties.

Chemical Reactions Analysis

The chemical reactions involving diarylheptanoids and oligoenes are complex and can be influenced by the structure of the compounds. The papers do not provide specific reactions for "4,6-Heptadiyn-2-ol, 7-phenyl-, (2R)-", but the synthesis methods described in papers , , and involve reactions that could be relevant, such as olefination, cross-metathesis, and coupling reactions. These reactions are important for constructing the carbon-carbon double bonds that define the oligoene structure.

Physical and Chemical Properties Analysis

The physical and chemical properties of diarylheptanoids and oligoenes are determined by their molecular structure. While the papers do not discuss the specific properties of "4,6-Heptadiyn-2-ol, 7-phenyl-, (2R)-", they do provide insights into related compounds. For example, the crystal structure analysis in paper reveals strong hydrogen bonding interactions that can influence the compound's solubility and melting point. The optical spectroscopy of oligoenes in paper shows significant vibronic resolution, which is indicative of their electronic properties and potential applications in materials science.

Wissenschaftliche Forschungsanwendungen

Phytoestrogenic Activity

Diarylheptanoids, including compounds related to 4,6-Heptadiyn-2-ol, 7-phenyl-, (2R)-, have been studied for their phytoestrogenic properties. Research from the rhizomes of Curcuma comosa reveals that certain diarylheptanoids exhibit estrogenic activity comparable to or even higher than genistein, a well-known phytoestrogen. This suggests potential applications in estrogenic-related therapies or research (Suksamrarn et al., 2008).

Anti-inflammatory Effects

Diarylheptanoids derived from Curcuma comosa have been shown to exhibit significant anti-inflammatory effects. This is specifically demonstrated by the inhibition of nitric oxide production in macrophage cells, an indicator of anti-inflammatory activity. These findings indicate potential applications in the development of anti-inflammatory drugs or treatments (Sornkaew et al., 2015).

Inhibition of Nitric Oxide Production

Further studies on diarylheptanoids from Curcuma kwangsiensis, a species closely related to Curcuma comosa, have also demonstrated inhibitory effects on nitric oxide production in macrophages. This supports the anti-inflammatory potential of diarylheptanoids, and compounds like 4,6-Heptadiyn-2-ol, 7-phenyl-, (2R)-, could be central to these effects (Li et al., 2010).

Analytical Method Development

Efforts have been made to develop analytical methods for quantifying diarylheptanoids in Curcuma comosa rhizomes and related products. High-performance liquid chromatography (HPLC) with diode array detection (DAD) has been used for this purpose. This indicates the importance of these compounds in pharmaceutical and herbal medicinal products, reflecting their potential therapeutic applications (Yingngam et al., 2018).

Eigenschaften

IUPAC Name |

(2R)-7-phenylhepta-4,6-diyn-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O/c1-12(14)8-4-2-5-9-13-10-6-3-7-11-13/h3,6-7,10-12,14H,8H2,1H3/t12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUBDTHLFIKDCBG-GFCCVEGCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC#CC#CC1=CC=CC=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC#CC#CC1=CC=CC=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30435866 |

Source

|

| Record name | 4,6-Heptadiyn-2-ol, 7-phenyl-, (2R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30435866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Heptadiyn-2-ol, 7-phenyl-, (2R)- | |

CAS RN |

501086-15-3 |

Source

|

| Record name | 4,6-Heptadiyn-2-ol, 7-phenyl-, (2R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30435866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.